molecular formula C9H7N5OS3 B5017019 7-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5h-thiazolo[3,2-a]pyrimidin-5-one

7-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5h-thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B5017019
M. Wt: 297.4 g/mol
InChI Key: RYYIFKJIEBLKGU-UHFFFAOYSA-N
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Description

The compound 7-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic derivative featuring a fused thiazolo[3,2-a]pyrimidin-5-one core substituted at the 7-position with a ((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl group. This structure combines two pharmacologically significant motifs:

  • Thiazolo[3,2-a]pyrimidin-5-one: Known for antimicrobial and anti-inflammatory activities due to its structural resemblance to quinolones .
  • 5-Amino-1,3,4-thiadiazole: A heterocycle with established roles in enhancing bioactivity through hydrogen bonding and metabolic stability .

The synthesis of such derivatives typically involves functionalization at the 7-position of the thiazolo[3,2-a]pyrimidin-5-one scaffold. For example, 7-chloromethyl intermediates (e.g., 7-chloromethyl-5H-thiazolo[3,2-a]pyrimidin-5-one) are key precursors, enabling nucleophilic substitution with thiol-containing groups like 5-amino-1,3,4-thiadiazole-2-thiol .

Properties

IUPAC Name

7-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5OS3/c10-7-12-13-9(18-7)17-4-5-3-6(15)14-1-2-16-8(14)11-5/h1-3H,4H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYIFKJIEBLKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CC(=O)N21)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5h-thiazolo[3,2-a]pyrimidin-5-one typically involves multiple steps. One common method starts with the preparation of the 5-amino-1,3,4-thiadiazole-2-thiol intermediate. This intermediate is then reacted with various reagents to form the final compound. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield, often involving rigorous control of temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

7-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5h-thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, 7-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5h-thiazolo[3,2-a]pyrimidin-5-one has shown promise as an antimicrobial and antifungal agent. Its ability to inhibit specific enzymes makes it a candidate for further biological studies .

Medicine

In medicine, this compound is being explored for its potential as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells makes it a promising candidate for drug development .

Industry

Industrially, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 7-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5h-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Modifications

The 7-position of the thiazolo[3,2-a]pyrimidin-5-one scaffold is critical for modulating biological activity. Below is a comparison of substituents and their impacts:

Compound Name Substituent at 7-position Key Features Reference
Target Compound ((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl Combines thiadiazole’s bioactivity with thiazolo-pyrimidinone’s scaffold
7-Chloromethyl-5H-thiazolo[3,2-a]pyrimidin-5-one Chloromethyl Reactive intermediate for further functionalization
7-Methyl-3-(4-chlorophenyl)-5H-thiazolo[3,2-a]pyrimidin-5-one Methyl and 4-chlorophenyl Enhanced lipophilicity; potential antimicrobial activity
2,3,7-Trimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one Methyl groups at 2, 3, and 7 positions Simplified structure; lower steric hindrance
7-Amino-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one Amino group Increased hydrogen-bonding capacity; potential CNS activity

Key Observations :

Physicochemical Properties

Lipophilicity (logP) and solubility are critical for bioavailability. Data from chromatographic studies (RP-TLC/RP-HPLC) on related compounds :

Compound Type Average logP Solubility (mg/mL) Notes
Thiazolo[3,2-a]pyrimidin-5-one (unsubstituted) 1.2 0.5 Baseline for comparison
7-Methyl derivatives 1.8–2.1 0.2–0.3 Higher logP correlates with lower solubility
7-Chloromethyl derivatives 1.5–1.7 0.4 Moderate lipophilicity
Target Compound Estimated 1.0–1.3 Estimated 0.6–0.8 Thiadiazole-thio group may reduce logP via polar interactions

Analysis :

  • The target compound’s thiadiazole-thio substituent likely reduces logP compared to methyl or chloro derivatives, improving aqueous solubility. This aligns with trends observed in sulfur-containing heterocycles .

Pharmacological Activity

  • Antimicrobial Activity: Thiazolo[3,2-a]pyrimidinones with electron-withdrawing groups (e.g., chloro) at position 7 show MIC values of 2–8 µg/mL against S. aureus and E. coli . Thiadiazole-containing derivatives (e.g., 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one) exhibit broad-spectrum activity due to thiadiazole’s ability to disrupt bacterial folate synthesis .
  • Anticancer Potential: Derivatives with bulky aromatic substituents (e.g., 3-benzoyl-7-methyl) demonstrate IC₅₀ values <10 µM against breast cancer cell lines, attributed to intercalation or kinase inhibition .

Inference : The target compound’s dual heterocyclic architecture may synergize antimicrobial and anticancer effects, though experimental validation is needed.

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